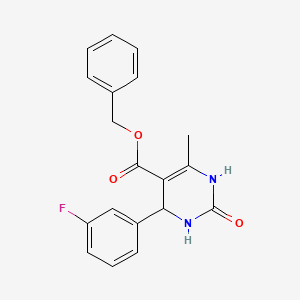

Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a benzyl ester group at position 5, a 3-fluorophenyl substituent at position 4, and a methyl group at position 4. Its molecular formula is C₁₉H₁₇FN₂O₃, with a molecular weight of 340.35 g/mol . Predicted physicochemical properties include a boiling point of 471.1±45.0 °C, density of 1.3±0.06 g/cm³, and pKa of 11.19±0.70, indicating moderate polarity and basicity . This compound belongs to the Biginelli family, synthesized via multicomponent reactions, and shares structural motifs with pharmacologically active DHPMs, though its specific biological activities remain understudied in the provided evidence.

Properties

IUPAC Name |

benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-12-16(18(23)25-11-13-6-3-2-4-7-13)17(22-19(24)21-12)14-8-5-9-15(20)10-14/h2-10,17H,11H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYKJWIVZICTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)F)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331648 | |

| Record name | benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641075 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

302561-48-4 | |

| Record name | benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the formation of the tetrahydropyrimidine ring. Common synthetic routes include:

Condensation Reactions: Reacting appropriate precursors such as benzyl chloride and 3-fluorophenyl derivatives under controlled conditions.

Cyclization Reactions: Cyclization of intermediates to form the tetrahydropyrimidine ring.

Oxidation and Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.

Types of Reactions:

Oxidation Reactions: Oxidation of intermediates to introduce oxygen-containing functional groups.

Reduction Reactions: Reduction steps to adjust the oxidation state of intermediates.

Substitution Reactions: Substitution reactions to replace functional groups with desired substituents.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.

Substitution Reagents: Various halogenating agents, such as thionyl chloride and phosphorus tribromide, are employed.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are often purified through crystallization, distillation, or chromatography.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Key Differences : Methyl ester group.

- Implications: Ester size (methyl vs.

Substituent Position and Electronic Effects

Benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Key Differences : Bromine substituent (vs. fluorine) at para position.

- Biological Data : IC₅₀ values of 15.7 µM in cytotoxicity studies, indicating moderate potency . Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in target binding pockets compared to fluorine.

Heterocyclic and Hybrid Derivatives

(1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazol-4-yl)methyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Key Differences : Triazole-methyl ester hybrid.

- Spectral Data : IR peaks at 3,367 cm⁻¹ (N-H stretch) and 1,700 cm⁻¹ (ester C=O), consistent with DHPM core .

- Implications : The triazole moiety may confer additional hydrogen-bonding capacity or metabolic resistance, though biological data are lacking.

Ethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Key Differences : Imidazothiazole substituent.

- Pharmacological Relevance : Reported antitumor activity in related derivatives, highlighting the impact of fused heterocycles on bioactivity .

Physicochemical and Thermodynamic Properties

- Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate :

Biological Activity

Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity based on diverse research findings, including data tables and case studies.

- Molecular Formula : C19H17FN2O3

- Molecular Weight : 340.35 g/mol

- CAS Number : 302561-48-4

- Boiling Point : 471.1 °C (predicted)

These properties indicate that the compound is a stable organic molecule with potential for various biological interactions.

Antioxidant Activity

Research has shown that derivatives of tetrahydropyrimidine, including this compound, exhibit significant antioxidant properties. In a study that evaluated various synthesized compounds, those with fluorinated benzyl groups showed enhanced radical scavenging activity. Specifically, the compound with meta substitution exhibited an IC50 value of 6.261 µM for radical scavenging compared to standard antioxidants .

Anti-Diabetic Activity

The compound has also been evaluated for its anti-diabetic potential. In vitro assays demonstrated its ability to inhibit alpha-amylase, an enzyme crucial in carbohydrate digestion. The IC50 values for this inhibition ranged from 6.539 to 11.27 µM across various tested derivatives . This suggests that modifications in the molecular structure significantly influence its efficacy.

Cytotoxicity

Cytotoxicity assays using the HepG2 cell line revealed that certain derivatives of this compound possess notable cytotoxic effects. For instance, one derivative showed an IC50 value of 5.351 µg/mL, indicating potential as an anti-cancer agent . The structure-activity relationship (SAR) indicates that the presence and positioning of halogenated groups are critical in modulating biological activity.

Study on Urease Inhibition

In a recent study focusing on urease inhibition, this compound exhibited significant urease inhibitory activity with an IC50 of 25.02 μM . This suggests potential applications in treating conditions related to urease-producing pathogens.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. Compound interactions with tyrosine kinase receptors were analyzed, revealing promising binding affinities that support its role as a lead compound in drug design .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for preparing Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

- Methodology : The synthesis typically involves a multi-step Biginelli-like condensation reaction. Key steps include:

- Cyclocondensation : Reacting 3-fluorobenzaldehyde, urea/thiourea, and methyl acetoacetate under acidic conditions (e.g., HCl or silica-supported catalysts) to form the tetrahydropyrimidine core .

- Esterification : Benzyl ester introduction via nucleophilic substitution using benzyl alcohol and potassium carbonate as a base .

- Optimization : Yield improvements (up to 70–80%) are achieved using polar aprotic solvents (e.g., DMSO) at 80–100°C and catalytic bases (e.g., KCO) to enhance regioselectivity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodology :

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; methyl groups at δ 2.1–2.5 ppm) .

- X-ray Crystallography : Resolves crystal packing and ring conformation (e.g., boat conformation of the tetrahydropyrimidine ring with N–H⋯O hydrogen bonding motifs) .

- HPLC : Monitors reaction progress and purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What thermodynamic parameters influence solubility and purification?

- Methodology :

- Solubility : Determined via gravimetric analysis in solvents of varying polarity (e.g., logP ≈ 2.5–3.0; higher solubility in DCM than ethanol) .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) optimizes crystal yield. Differential scanning calorimetry (DSC) confirms melting points (181–185°C) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. bromophenyl analogs in and ). Fluorine’s electron-withdrawing nature enhances enzyme inhibition (e.g., IC = 5.3 µM for thymidine phosphorylase inhibition) .

- Assay Standardization : Control variables like cell line (e.g., H37Rv for antitubercular activity) and solvent (DMSO concentration <0.1%) to minimize variability .

Q. What computational methods predict electronic properties and reactivity?

- Methodology :

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets model HOMO-LUMO gaps (ΔE ≈ 4.2 eV) and Fukui indices to identify nucleophilic sites (e.g., carbonyl oxygen at C2) .

- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., thymidine phosphorylase, PDB: 2TPT) with binding energies ≤−8.5 kcal/mol .

Q. How do crystal packing and intermolecular interactions affect stability?

- Methodology :

- Hydrogen Bond Analysis : SHELX-refined structures reveal N–H⋯O (2.8–3.0 Å) and C–H⋯π interactions stabilizing the lattice .

- Thermogravimetric Analysis (TGA) : Degradation onset at 220°C correlates with weakened van der Waals forces in the crystal .

Methodological Notes

- Contradiction Resolution : Cross-validate biological data using orthogonal assays (e.g., fluorescence quenching vs. enzymatic activity) .

- Synthetic Optimization : Employ Design of Experiments (DoE) to screen solvent/base combinations systematically .

- Crystallography : Use PLATON to analyze Hirshfeld surfaces and quantify intermolecular contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.